REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[N:5]=[C:4]([SH:9])[N:3]=1.C(O)(=O)C.[OH:14][C:15]1[CH:22]=[C:21]([OH:23])[CH:20]=[CH:19][C:16]=1[CH:17]=O.O>CN(C=O)C>[OH:14][C:15]1[CH:22]=[C:21]([OH:23])[CH:20]=[CH:19][C:16]=1[CH:17]=[C:7]1[C:6](=[O:8])[NH:5][C:4](=[S:9])[NH:3][C:2]1=[O:1]
|
Name
|
9
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=NC(=NC(=C1)O)S
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=CC(=C1)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the precipitate collected by filtration
|
Type
|
WASH
|
Details
|
The crude product was washed with water
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Reaction Time |
1 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC(=C1)O)C=C1C(NC(NC1=O)=S)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |